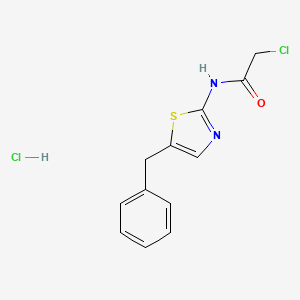

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride

CAS No.: 2460756-36-7

Cat. No.: VC5704187

Molecular Formula: C12H12Cl2N2OS

Molecular Weight: 303.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2460756-36-7 |

|---|---|

| Molecular Formula | C12H12Cl2N2OS |

| Molecular Weight | 303.2 |

| IUPAC Name | N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride |

| Standard InChI | InChI=1S/C12H11ClN2OS.ClH/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9;/h1-5,8H,6-7H2,(H,14,15,16);1H |

| Standard InChI Key | PGEQRCTXNBHMIJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl.Cl |

Introduction

| Property | Value |

|---|---|

| CAS No. | 2460756-36-7 |

| Molecular Formula | C₁₂H₁₂Cl₂N₂OS |

| Molecular Weight | 303.2 g/mol |

| IUPAC Name | N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride |

| SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl.Cl |

| PubChem CID | 155820732 |

Nomenclature and Synonyms

The compound is systematically named according to IUPAC guidelines, with “hydrochloride” denoting its salt form. Common synonyms include N-(5-Benzylthiazol-2-yl)-2-chloroacetamide hydrochloride and BMA30613 . Regulatory identifiers include the European Community (EC) number 652-851-8 and Nikkaji number J3.041.673B .

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step sequence starting with 5-benzylthiazol-2-amine. Reaction with chloroacetyl chloride in the presence of triethylamine yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Optimization and Yield

Key parameters influencing yield include reaction temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios. The use of anhydrous conditions prevents hydrolysis of chloroacetyl chloride, ensuring >75% yield in the acylation step .

Chemical and Structural Properties

Reactivity Profile

The chloroacetamide group undergoes nucleophilic substitution, enabling coupling with amines, thiols, or azides. The thiazole ring participates in cycloaddition reactions, forming fused heterocycles. For example, treatment with potassium thiocyanate induces rearrangement to 2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-ones, a class of compounds with reported antimicrobial activity .

Crystallographic Insights

Although direct crystal data for this compound are unavailable, studies on analogous structures (e.g., N-(benzo[d]thiazol-2-yl)-2-chloroacetamide) reveal planar thiazole rings with dihedral angles <1° relative to attached aromatic systems. The C=O bond length in such derivatives averages 1.22 Å, consistent with typical amide resonance .

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Discovery

The compound’s dual functionality makes it a precursor for kinase inhibitors and antimicrobial agents. For instance, its reaction with thioureas yields thiazolo[3,2-a]pyrimidine derivatives screened for anticancer activity .

Material Science Applications

In polymer chemistry, the thiazole ring’s electron-deficient nature facilitates π-stacking in conductive materials. Patent literature describes its use in organic light-emitting diodes (OLEDs) as electron-transport layers .

Recent Research and Developments

Derivative Synthesis

A 2024 study demonstrated the compound’s utility in synthesizing iminothiazolidinones via thiocyanate-mediated cyclization. These derivatives exhibited IC₅₀ values of 8.2–14.7 μM against MCF-7 breast cancer cells .

Computational Modeling

Density functional theory (DFT) calculations predict favorable binding to EGFR tyrosine kinase (ΔG = −9.8 kcal/mol), suggesting potential as a targeted therapy lead compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume